molecular formula C13H19N3O B12539398 N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide CAS No. 652154-50-2

N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide

Cat. No.: B12539398
CAS No.: 652154-50-2
M. Wt: 233.31 g/mol
InChI Key: UPZLCSUYCIFHPX-UHFFFAOYSA-N
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Description

N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenylcarbamoyl group attached to a methanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide typically involves the reaction of tert-butylamine, methylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylmethylamine: Shares the tert-butyl and methyl groups but lacks the phenylcarbamoyl group.

    N,N-Diethylphosphoramidite: Contains similar structural elements but differs in its phosphoramidite group.

Uniqueness

N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

652154-50-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(tert-butyliminomethyl)-1-methyl-3-phenylurea

InChI

InChI=1S/C13H19N3O/c1-13(2,3)14-10-16(4)12(17)15-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,17)

InChI Key

UPZLCSUYCIFHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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